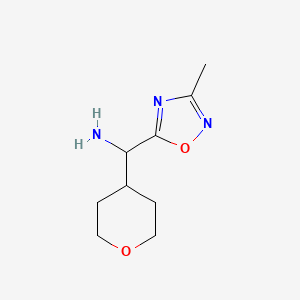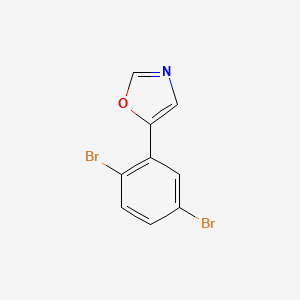
3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring an oxetane ring and a pyrrolidine ring. The presence of these rings imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Mecanismo De Acción
Target of Action
Oxetane derivatives have been employed to improve drugs’ physicochemical properties . Oxetane-3-ol, a related compound, has been evaluated as a bioisostere of carboxylic acid .
Mode of Action
Oxetane rings serve as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol may be considered as a potential surrogate of the carboxylic acid functional group . This suggests that 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile might interact with its targets in a similar manner.
Biochemical Pathways
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
A related compound, pf-06821497, showed favorable adme data, suggesting that 3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile might have similar properties .
Result of Action
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Action Environment
A related compound, pf-06821497, demonstrated excellent mechanical sustainability and durability , suggesting that 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile might have similar properties.
Análisis Bioquímico
Biochemical Properties
3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of oxetane derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s unique structure allows it to participate in ring-opening reactions, which are crucial in the synthesis of various biochemical intermediates .
Cellular Effects
The effects of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been found to alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile vary with dosage. At low doses, the compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites in the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . This distribution is essential for the compound’s biological activity and its effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile is determined by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile typically involves the formation of the oxetane ring followed by the construction of the pyrrolidine ring. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the epoxide ring-opening/ring-closing method . The pyrrolidine ring can be formed via aza-Michael addition reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common practices to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxetane and pyrrolidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce reduced pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative with similar ring structure.
Azetidine derivatives: Compounds containing azetidine rings, which share some chemical properties with oxetane-containing compounds.
Uniqueness
3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile is unique due to the combination of the oxetane and pyrrolidine rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-8(6-3-12-4-6)1-2-10-7(8)11/h6H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXILQPJIPSNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1(C#N)C2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B6356047.png)
![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)
![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)











